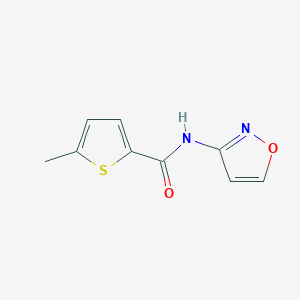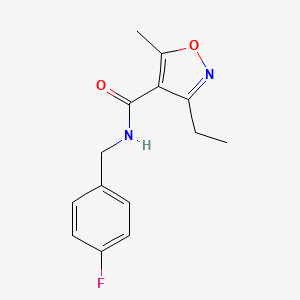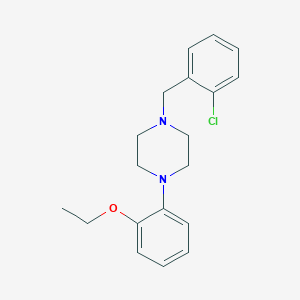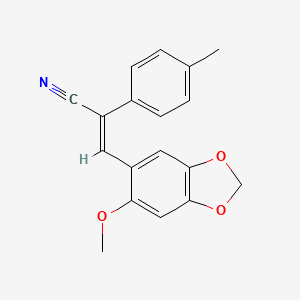![molecular formula C25H22N2O4 B4714972 4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4714972.png)
4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as PPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2, 5-LOX, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, this compound has been shown to enhance the antioxidant defense system by increasing the activity of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. This compound is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for 4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione research. One possible direction is the development of this compound-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the investigation of this compound's potential as a plant growth regulator for crop enhancement. Additionally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been used in the development of drugs for the treatment of various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield and quality. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(4E)-4-[[2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-24-22(25(29)27(26-24)20-11-3-1-4-12-20)18-19-10-7-8-15-23(19)31-17-9-16-30-21-13-5-2-6-14-21/h1-8,10-15,18H,9,16-17H2,(H,26,28)/b22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTDYTPMDQNKAV-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCCOC4=CC=CC=C4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
![2-[(2-chlorobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B4714910.png)
![3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine](/img/structure/B4714923.png)


![methyl 3-chloro-6-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4714934.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4714940.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-isobutylbenzenesulfonohydrazide](/img/structure/B4714945.png)
![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4714953.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4714967.png)
![N-(5-chloro-2-methylphenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B4714979.png)

